

In-Depth Technical Guide: Stereochemistry of (R)-tert-Butyl azepan-3-ylcarbamate

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Compound of Interest

Compound Name: (R)-tert-Butyl azepan-3-ylcarbamate

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Introduction

(R)-tert-Butyl azepan-3-ylcarbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid azepane scaffold, combined with the stereochemically defined amine functionality, makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine, facilitating multi-step synthetic sequences. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of **(R)-tert-Butyl azepan-3-ylcarbamate**.

Physicochemical Properties and Stereochemical Data

The fundamental properties of tert-butyl azepan-3-ylcarbamate are summarized below. It is crucial to note that while data for the racemic mixture is available, specific optical rotation and melting point data for the pure (R)-enantiomer are not widely reported in publicly available literature, highlighting a gap in the detailed characterization of this specific stereoisomer.

Table 1: Physicochemical Properties of tert-Butyl azepan-3-ylcarbamate[1]

Property	Value
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂
Molecular Weight	214.30 g/mol
CAS Number (Racemate)	454451-26-4
CAS Number ((R)-enantiomer)	1354351-56-6[2]
IUPAC Name	tert-butyl N-(azepan-3-yl)carbamate
Computed XLogP3	1.4
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2

Stereochemical Considerations:

The chirality of **(R)-tert-Butyl azepan-3-ylcarbamate** arises from the stereocenter at the C3 position of the azepane ring. The "(R)" designation indicates the absolute configuration at this carbon, as defined by the Cahn-Ingold-Prelog priority rules. The specific rotation, a measure of the compound's ability to rotate plane-polarized light, is a key characteristic of the pure enantiomer. However, experimentally determined values for the specific rotation of **(R)-tert-Butyl azepan-3-ylcarbamate** are not readily found in the scientific literature. Different enantiomers of a chiral compound will rotate plane-polarized light to an equal but opposite extent[3].

Synthesis and Enantioselective Strategies

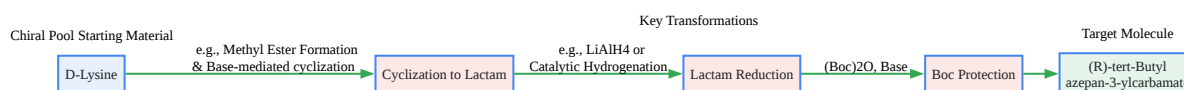
The synthesis of enantiomerically pure **(R)-tert-Butyl azepan-3-ylcarbamate** can be approached through two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Precursors

A viable route to enantiopure 3-aminoazepane derivatives involves starting from naturally occurring chiral molecules. L- and D-lysine are attractive starting materials for the synthesis of

the corresponding enantiomers of 3-aminoazepane.

Conceptual Workflow for Asymmetric Synthesis:



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Caption: Asymmetric synthesis workflow from D-Lysine.

Experimental Protocol: Synthesis of Enantiopure 3-Aminoazepane Derivatives from Lysine

While a detailed protocol for the direct synthesis of **(R)-tert-Butyl azepan-3-ylcarbamate** is not explicitly detailed in a single source, a general approach can be inferred from the literature on the synthesis of related compounds. The synthesis of enantiopure 3-aminoazepane derivatives can be achieved from ornithine and lysine[4]. The key steps involve the cyclization of the amino acid methyl ester to form the corresponding lactam, followed by protection and subsequent reduction[4].

Step 1: Cyclization of D-Lysine Methyl Ester

- D-Lysine is first converted to its methyl ester.
- The methyl ester is then subjected to base-mediated cyclization to yield the corresponding 3-amino-azepan-2-one (lactam).

Step 2: Protection of the Exocyclic Amine

- The primary amine of the lactam is protected, for example, with a trityl group.

Step 3: Reduction of the Lactam

- The protected lactam is reduced to the corresponding 3-(protected-amino)azepane.

Step 4: Boc Protection of the Ring Nitrogen and Deprotection of the Exocyclic Amine

- The secondary amine of the azepane ring is protected with a Boc group.
- The initial protecting group on the exocyclic amine is then removed.

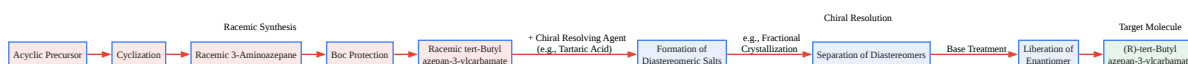
Step 5: Boc Protection of the Exocyclic Amine

- The now free primary amine at the 3-position is protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product.

Resolution of Racemic tert-Butyl azepan-3-ylcarbamate

An alternative strategy involves the synthesis of the racemic mixture of tert-butyl azepan-3-ylcarbamate, followed by chiral resolution.

Conceptual Workflow for Racemic Synthesis and Resolution:



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Caption: Racemic synthesis and chiral resolution workflow.

Experimental Protocol: General Procedure for Chiral Resolution

A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.

- **Salt Formation:** The racemic tert-butyl azepan-3-ylcarbamate is dissolved in a suitable solvent and treated with a stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid.
- **Fractional Crystallization:** The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer will precipitate out of the solution first.
- **Liberation of the Free Amine:** The isolated diastereomeric salt is then treated with a base to liberate the enantiomerically enriched free amine.
- **Purification:** The final product is purified by standard techniques such as recrystallization or chromatography.

Spectroscopic Characterization

While a complete, published dataset for **(R)-tert-Butyl azepan-3-ylcarbamate** is not readily available, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

Table 2: Predicted ^1H and ^{13}C NMR Data for **(R)-tert-Butyl azepan-3-ylcarbamate**

¹ H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration
tert-Butyl (9H)	~1.4	s	9H
Azepane Ring Protons (12H)	1.5 - 3.5	m	12H
NH (Boc)	~4.5 - 5.5	br s	1H
NH (ring)	~1.5 - 2.5 (may be broad)	br s	1H
¹³ C NMR	Predicted Chemical Shift (ppm)		
tert-Butyl (CH ₃) ₃	~28		
tert-Butyl C	~79		
C=O (Carbamate)	~156		
Azepane Ring Carbons	25 - 55		

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Applications in Drug Development

Chiral 3-aminoazepane scaffolds are recognized as important pharmacophores in the development of therapeutic agents[4]. The carbamate group itself is a structural motif found in a variety of drugs and can be used to modulate the biological and pharmacokinetic properties of a molecule[5]. While the specific application of **(R)-tert-Butyl azepan-3-ylcarbamate** in a signaling pathway or as a direct precursor to a marketed drug is not widely documented, its structural features make it a highly valuable intermediate for the synthesis of:

- **Enzyme Inhibitors:** The constrained cyclic structure can provide a rigid framework for positioning functional groups to interact with the active site of an enzyme.

- **Receptor Ligands:** The stereochemistry of the amine is often crucial for selective binding to G-protein coupled receptors (GPCRs) and other receptor families.
- **Complex Natural Product Analogs:** As a chiral building block, it can be incorporated into the synthesis of analogs of natural products with improved pharmacological profiles.

The development of efficient and scalable syntheses for enantiopure 3-aminoazepane derivatives is an active area of research, driven by the demand for these versatile intermediates in drug discovery programs[6][7].

Conclusion

(R)-tert-Butyl azepan-3-ylcarbamate is a chiral building block with significant potential in the synthesis of novel therapeutic agents. While detailed experimental protocols and comprehensive characterization data for this specific enantiomer are not extensively published, its synthesis can be achieved through established methods of asymmetric synthesis from chiral precursors like D-lysine or through the resolution of the corresponding racemic mixture. The stereodefined azepane core provides a valuable platform for the design and synthesis of next-generation pharmaceuticals. Further research into the biological applications of derivatives of **(R)-tert-Butyl azepan-3-ylcarbamate** is warranted to fully explore its potential in drug discovery.

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